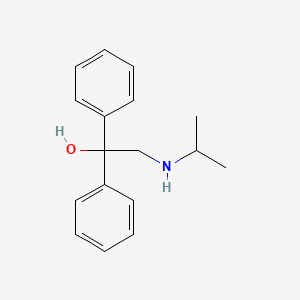

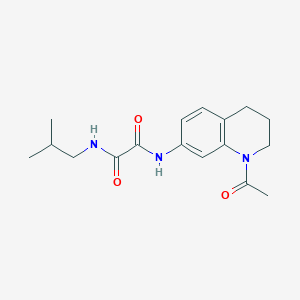

![molecular formula C15H6Cl2F4N2O B2586075 6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone CAS No. 677749-53-0](/img/structure/B2586075.png)

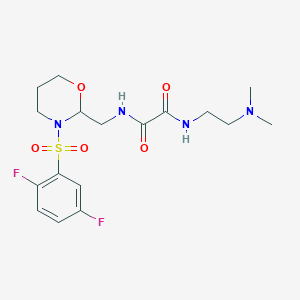

6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone (6-Cl-3-CFTQ) is a fluorinated quinolinone-based compound that has been studied for its potential applications in medical and scientific research. It has been investigated for its ability to act as a selective agonist of the P2X7 receptor, a type of ATP-gated ion channel, and has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Nucleophilic Substitution and Synthetic Applications

One study explored the interaction of quinolines polyfluorinated on the benzene moiety with sodium and potassium amides in liquid ammonia, leading to nucleophile addition and the formation of quinoline-2-amines. This process, alongside aminodefluorination, highlights the synthetic versatility of fluorinated quinolines in producing nucleophilic synthons for further chemical transformations (Gurskaya, Selivanova, & Shteingarts, 2012). Similarly, another study detailed the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines, emphasizing the "optional site selectivity" for regioisomerically pure carboxylic acids production, indicating the compound's potential in organic synthesis and medicinal chemistry applications (Schlosser & Marull, 2003).

Antimicrobial Screening

The synthesis and antimicrobial screening of a series of fluorinated quinolines revealed insights into the potential of such compounds in developing new antimicrobial agents. Although the compounds studied did not produce significant results, the methodology and synthetic pathways can inform future research on similar fluorinated quinolines (Bonacorso et al., 2018).

Chemical Reactivity and Derivative Synthesis

Research on the reaction of quinolines fluorinated at the benzene ring with nitrogen-centered nucleophiles contributes to understanding the primary functionalization of such compounds. The study produced new derivatives containing amino or modified amino groups, showcasing the chemical reactivity and potential for creating a diverse array of fluorinated quinoline derivatives (Safina, Selivanova, Bagryanskaya, & Shteingarts, 2009).

properties

IUPAC Name |

6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-8-fluoro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6Cl2F4N2O/c16-7-2-8-13(11(18)3-7)23-5-9(14(8)24)12-10(17)1-6(4-22-12)15(19,20)21/h1-5H,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFLJYKPNVAGOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6Cl2F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

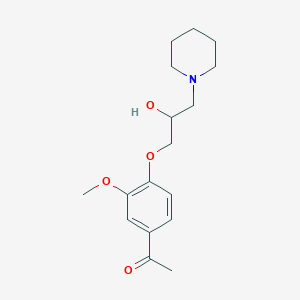

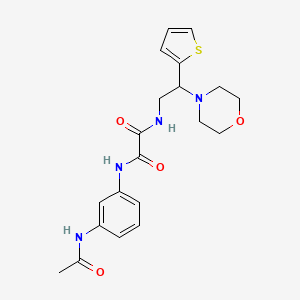

![1-(4-Fluorophenyl)-3-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)urea](/img/structure/B2585993.png)

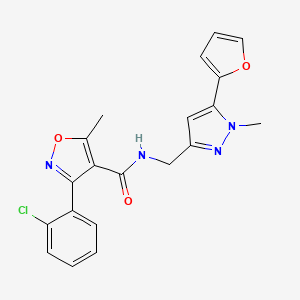

![N-(1,3-benzodioxol-5-yl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/no-structure.png)

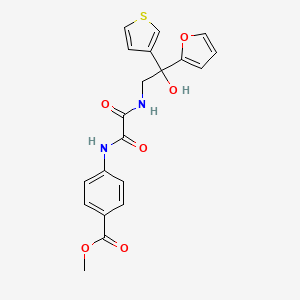

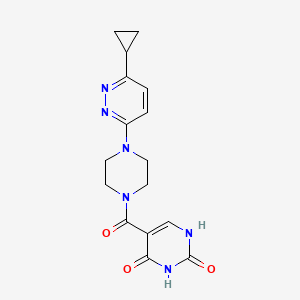

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2585999.png)

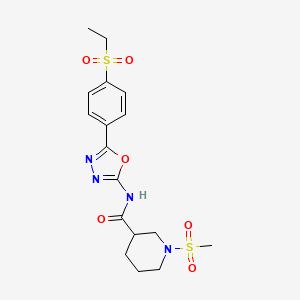

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone](/img/structure/B2586002.png)

![6-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-7H-purine](/img/structure/B2586010.png)